molecular formula C10H8N2O2S B8020171 2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B8020171
M. Wt: 220.25 g/mol
InChI Key: YBHQCJILTOVLHD-UHFFFAOYSA-N
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Description

2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-aminothiazole with 4-hydroxybenzaldehyde. The reaction is carried out in ethanol under reflux conditions for 3-4 hours . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives, depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. The compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules . It may also induce oxidative stress in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHQCJILTOVLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334359
Record name Mirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299953-00-7
Record name Mirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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